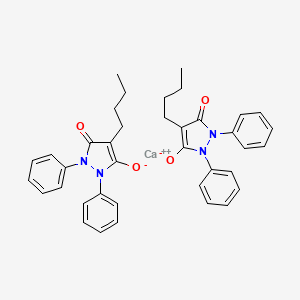

Phenylbutazone calcium

Descripción general

Descripción

Phenylbutazone calcium is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, antipyretic, and analgesic properties. It is primarily used in veterinary medicine, particularly for the treatment of musculoskeletal disorders in horses. This compound is not commonly used in human medicine due to its potential for severe adverse effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of phenylbutazone calcium involves the reaction of phenylbutazone with calcium salts. The process typically includes the following steps:

Preparation of Phenylbutazone: Phenylbutazone is synthesized by the condensation of hydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with phenylhydrazine.

Formation of this compound: Phenylbutazone is then reacted with calcium chloride or calcium acetate in an aqueous or alcoholic medium to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized for maximum yield and minimal impurities .

Análisis De Reacciones Químicas

Types of Reactions: Phenylbutazone calcium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyrazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazolidine derivatives

Aplicaciones Científicas De Investigación

Phenylbutazone calcium is a compound derived from phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) . Phenylbutazone itself has anti-inflammatory, antipyretic, and analgesic properties and is used to treat inflammatory conditions .

Chemical Information

- Molecular Formula: C38H38CaN4O4

- Molecular Weight: 654.8 g/mol

- IUPAC Name: calcium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate

- Synonyms: Includes this compound salt, Butazolidin calcium, and others

Uses of Phenylbutazone

- As an NSAID: Phenylbutazone is effective as an anti-inflammatory, antipyretic, and analgesic . It is particularly useful in treating ankylosing spondylitis .

- Mechanism of Action: Phenylbutazone reduces inflammation by binding to and inactivating prostaglandin H synthase and prostacyclin synthase, which reduces the production of prostaglandins .

Veterinary Applications

- Horses: Phenylbutazone is commonly used in horses to provide pain relief from infections and musculoskeletal disorders like sprains, tendinitis, arthritis, and laminitis . It can also reduce fevers, but this may mask other symptoms .

- Dogs: Phenylbutazone is sometimes used to manage chronic pain, especially from osteoarthritis, in dogs .

Human Applications

- Historical Use: Phenylbutazone was initially available for treating rheumatoid arthritis and gout in humans starting in 1949 .

- Current Status: It is no longer approved for human use in the United States . In the UK, its use is restricted to treating ankylosing spondylitis only when other treatments are unsuitable .

Research Findings

- Pharmacokinetics: Studies on horses indicate that phenylbutazone has a prolonged anti-inflammatory effect after intravenous or oral administration .

- Toxicity: Research indicates that high doses of phenylbutazone can have detrimental health effects in horses, including gastrointestinal ulcerations, renal damage, and vascular issues .

Mecanismo De Acción

Phenylbutazone calcium can be compared with other NSAIDs, such as:

Ibuprofen: Unlike this compound, ibuprofen is widely used in human medicine and has a better safety profile.

Aspirin: Aspirin also inhibits COX but has additional antiplatelet effects, making it useful for cardiovascular conditions.

Naproxen: Similar to ibuprofen, naproxen is used for its anti-inflammatory and analgesic properties but has a longer duration of action.

Uniqueness: this compound is unique in its potent anti-inflammatory effects, making it particularly useful in veterinary medicine for treating severe musculoskeletal disorders. its potential for severe adverse effects limits its use in human medicine .

Comparación Con Compuestos Similares

- Ibuprofen

- Aspirin

- Naproxen

- Diclofenac

- Indomethacin

Actividad Biológica

Phenylbutazone calcium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly for treating pain and inflammation in horses. This article delves into its biological activity, pharmacokinetics, toxicology, and clinical implications based on diverse research findings.

Phenylbutazone (4-butyl-1,2-diphenyl-3,5-pyrazolidinedione) is a pyrazolone derivative with potent anti-inflammatory properties. It functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition results in reduced swelling, erythema, and hypersensitivity to pain in inflamed tissues .

Pharmacokinetics

The pharmacokinetics of phenylbutazone are characterized by its high plasma protein binding (>98%), which influences its distribution and elimination. After intravenous administration, the elimination half-life ranges from 3 to 10 hours, with dose-dependent plasma kinetics observed. Oral bioavailability is estimated at about 70%, influenced by factors such as food intake .

Table 1: Pharmacokinetic Parameters of Phenylbutazone

| Parameter | Value |

|---|---|

| Plasma Protein Binding | >98% |

| Elimination Half-Life | 3-10 hours |

| Oral Bioavailability | ~70% |

Toxicological Studies

Research has highlighted the potential nephrotoxic and hepatotoxic effects of phenylbutazone. In a two-year study on F344/N rats, significant renal lesions were observed, including papillary necrosis and mineralization. The study also indicated equivocal evidence of carcinogenic activity in both male and female rats due to the development of renal tubular cell adenomas .

Case Study: Effects in Horses

A study involving large doses of phenylbutazone administered to horses revealed severe adverse effects. Horses receiving doses of 15 mg/kg or higher exhibited signs of toxicity, including anorexia, depression, and ultimately death within a week. Postmortem examinations indicated gastrointestinal ulcerations and renal damage as primary causes .

Clinical Applications

Phenylbutazone is widely used in equine medicine for managing musculoskeletal pain and inflammatory conditions. Its effectiveness in reducing pain associated with conditions like laminitis and arthritis has been well-documented. However, its use must be carefully monitored due to the risk of serious side effects, especially at higher doses.

Research Findings: Blood and Serum Changes

In studies assessing the impact of phenylbutazone on blood parameters:

Propiedades

Número CAS |

70145-60-7 |

|---|---|

Fórmula molecular |

C38H38CaN4O4 |

Peso molecular |

654.8 g/mol |

Nombre IUPAC |

calcium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate |

InChI |

InChI=1S/2C19H20N2O2.Ca/c2*1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h2*4-13,22H,2-3,14H2,1H3;/q;;+2/p-2 |

Clave InChI |

XMVFRSAMWBGRNR-UHFFFAOYSA-L |

SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2] |

SMILES canónico |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2] |

Apariencia |

Solid powder |

Key on ui other cas no. |

70145-60-7 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Phenylbutazone calcium; DA-241; DA241; DA 241; P 241; Phenylbutazone calcium salt; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.